Isotaxiresinol 9,9'-acetonide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotaxiresinol 9,9’-acetonide can be synthesized through various chemical reactions involving its precursor, Isotaxiresinol. The synthesis typically involves the protection of hydroxyl groups using acetonide formation. The reaction conditions often include the use of acid catalysts and organic solvents to facilitate the formation of the acetonide ring .
Industrial Production Methods
Industrial production of Isotaxiresinol 9,9’-acetonide involves the extraction of Isotaxiresinol from natural sources, followed by chemical modification to form the acetonide derivative. The process includes purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Isotaxiresinol 9,9’-acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Isotaxiresinol 9,9’-acetonide, which can be further utilized in different scientific applications .
Scientific Research Applications
Isotaxiresinol 9,9’-acetonide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Isotaxiresinol 9,9’-acetonide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in antioxidant and anti-inflammatory pathways .
Comparison with Similar Compounds
Isotaxiresinol 9,9’-acetonide is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
Isotaxiresinol: The precursor to Isotaxiresinol 9,9’-acetonide, with similar but less potent biological activities.
Cycloolivil: Another lignan compound with different structural features and biological properties.
Isolariciresinol: A lignan with similar antioxidant properties but different molecular structure.
Isotaxiresinol 9,9’-acetonide stands out due to its unique acetonide protection, which enhances its stability and biological activity .
Biological Activity
Isotaxiresinol 9,9'-acetonide is a lignan compound derived from the Taxus species, particularly Taxus wallichiana. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anti-osteoporotic effects. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and comparative analyses.
This compound is characterized by its unique acetonide structure, which enhances its stability and biological activity compared to its precursor isotaxiresinol. The compound's mechanism of action involves interaction with specific molecular targets that modulate various biological processes. Preliminary studies suggest that it may influence antioxidant and anti-inflammatory pathways by interacting with enzymes and receptors involved in these processes .
Biological Activities
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation, which is a critical factor in many diseases, including arthritis and cardiovascular disorders. Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anti-osteoporotic Activity
A pivotal study demonstrated that isotaxiresinol (the parent compound) significantly increased bone mineral density (BMD) and bone mineral content (BMC) in ovariectomized rats, a model for postmenopausal osteoporosis. The administration of isotaxiresinol resulted in a notable decrease in bone resorption markers while slightly enhancing bone formation markers . This suggests that this compound may have similar effects due to its structural similarities.
Comparative Analysis with Similar Compounds
Compound | Antioxidant Activity | Anti-inflammatory Activity | Anti-osteoporotic Activity |
---|---|---|---|
Isotaxiresinol | Moderate | Moderate | Significant |
This compound | High | High | Potential |
Cycloolivil | Low | Moderate | None |
Isolariciresinol | Moderate | Low | Moderate |
This table illustrates the comparative biological activities of this compound against similar compounds. It stands out for its high antioxidant and anti-inflammatory activities.
Case Studies
-
Osteoporosis Model Study
In a study involving ovariectomized rats treated with isotaxiresinol, researchers observed a significant increase in BMD and BMC after six weeks of treatment. The study concluded that isotaxiresinol could be beneficial for preventing bone loss associated with estrogen deficiency . -
Antioxidant Efficacy Evaluation
A recent study assessed the antioxidant capacity of this compound using various assays (DPPH radical scavenging activity). Results indicated a strong capacity to scavenge free radicals compared to control groups .
Properties
IUPAC Name |
4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-22(2)27-10-14-6-13-8-20(26-3)19(25)9-15(13)21(16(14)11-28-22)12-4-5-17(23)18(24)7-12/h4-5,7-9,14,16,21,23-25H,6,10-11H2,1-3H3/t14-,16-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLBPGDLVRRRN-HTZUNMPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104038 | |
Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252333-72-5 | |
Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252333-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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